phosphonium bromide CAS No. 6191-70-4](/img/structure/B3042463.png)
[4-(acetyloxy)butyl](triphenyl)phosphonium bromide
Overview
Description
4-(Acetyloxy)butylphosphonium bromide: is a chemical compound with the molecular formula C24H26BrO2P. It is primarily used as a reactant in the synthetic preparation of labeling DNA samples . This compound is known for its unique structure, which includes a phosphonium ion bonded to a butyl chain with an acetyloxy group.
Mechanism of Action
Target of Action
It’s structurally similar compound, (4-carboxybutyl)triphenylphosphonium bromide, is known to be a key intermediate for the manufacture of some types of prostaglandins . Prostaglandins are lipid compounds that perform several important functions in the body, including the regulation of inflammation, blood flow, and the formation of blood clots.
Mode of Action
Based on its structural similarity to (4-carboxybutyl)triphenylphosphonium bromide, it may interact with its targets in a similar manner .
Biochemical Pathways
Given its potential role in the synthesis of prostaglandins, it may influence the cyclooxygenase (cox) pathway, which is responsible for the production of prostaglandins .
Pharmacokinetics
Its solubility in ethanol, methanol, and water suggests that it may have good bioavailability.
Result of Action
If it indeed plays a role in the synthesis of prostaglandins, its action could potentially influence a wide range of physiological processes, including inflammation, blood flow, and clot formation .
Action Environment
It is noted to be hygroscopic , suggesting that moisture in the environment could potentially affect its stability.
Preparation Methods
The synthesis of 4-(acetyloxy)butylphosphonium bromide typically involves the reaction of triphenylphosphine with 4-bromobutyl acetate in anhydrous toluene. The reaction is carried out under reflux conditions for 36 hours under a nitrogen atmosphere at 140°C . The reaction mixture is then cooled, and the product is isolated through a series of extraction and purification steps, yielding a pale yellow oil with a high purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 4-(Acetyloxy)butylphosphonium bromide can undergo nucleophilic substitution reactions due to the presence of the bromide ion.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents for these reactions are less commonly documented.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions or amines. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, the major products can include substituted phosphonium salts.
Oxidation Products: Oxidation can lead to the formation of phosphine oxides or other oxidized derivatives.
Scientific Research Applications
4-(Acetyloxy)butylphosphonium bromide has several applications in scientific research:
Biology: The compound is utilized in molecular biology for labeling and tracking DNA sequences.
Industry: The compound’s unique properties make it valuable in the production of specialized chemicals and reagents.
Comparison with Similar Compounds
- 4-(Acetyloxy)butylphosphonium chloride
- 4-(Acetyloxy)butylphosphonium iodide
Comparison:
- Uniqueness: 4-(Acetyloxy)butylphosphonium bromide is unique due to its specific bromide ion, which influences its reactivity and solubility compared to its chloride and iodide counterparts.
- Reactivity: The bromide ion in 4-(acetyloxy)butylphosphonium bromide provides a balance between reactivity and stability, making it suitable for a wide range of synthetic applications.
Properties
IUPAC Name |
4-acetyloxybutyl(triphenyl)phosphanium;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O2P.BrH/c1-21(25)26-19-11-12-20-27(22-13-5-2-6-14-22,23-15-7-3-8-16-23)24-17-9-4-10-18-24;/h2-10,13-18H,11-12,19-20H2,1H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVBBBQKPXICVPN-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26BrO2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


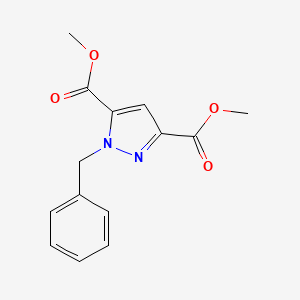

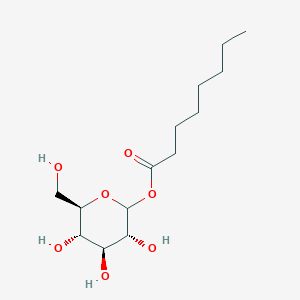
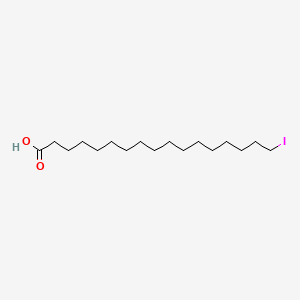
![N-[4-[2-nitro-4-(trifluoromethyl)phenyl]sulfonylphenyl]acetamide](/img/structure/B3042387.png)
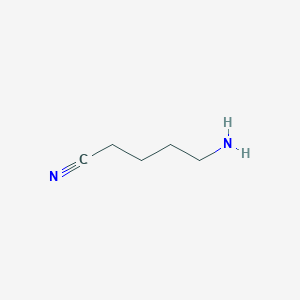

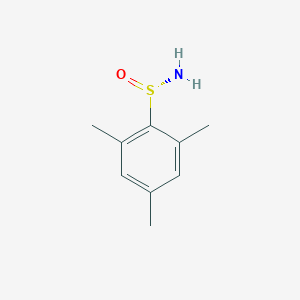

![6-[(2-Methylphenyl)methyl]pyridazin-3-ol](/img/structure/B3042396.png)
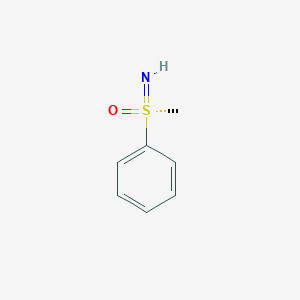


![Ethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-3-carboxylate](/img/structure/B3042401.png)
